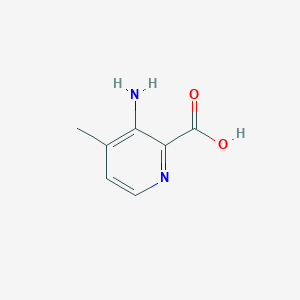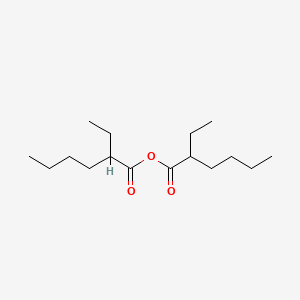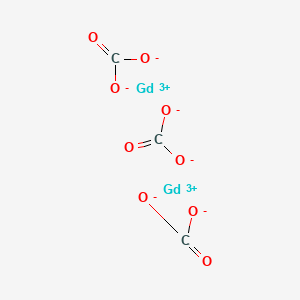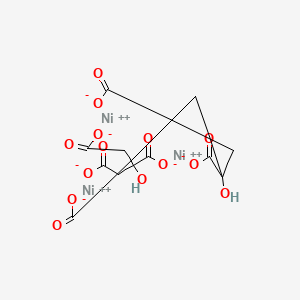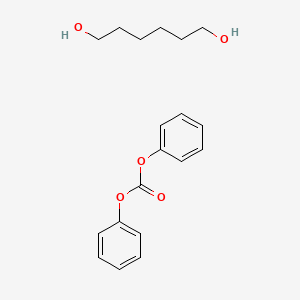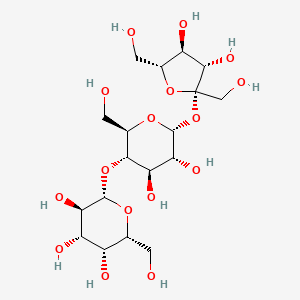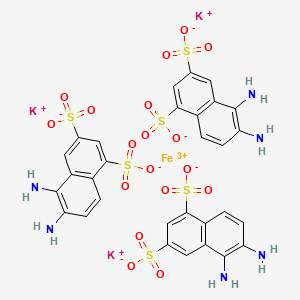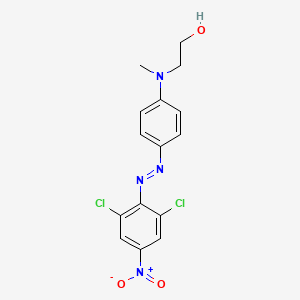
1-Bromo-3-cloro-2,2-dimetoxipropano
Descripción general
Descripción
1-Bromo-3-chloro-2,2-dimethoxypropane is a chemical compound with the empirical formula C5H10BrClO2 . It has a molecular weight of 217.49 .
Synthesis Analysis
The synthesis of 1-Bromo-3-chloro-2,2-dimethoxypropane can be achieved from Methanol and 2,3-Dichloropropene . Another related compound, 1-Bromo-2,2-dimethoxypropane, can be synthesized by dissolving 1-bromoacetone in methanol at room temperature, adding trimethyl orthoformate and concentrated hydrochloric acid in sequence, stirring and reacting at room temperature for 2 hours .Molecular Structure Analysis
The linear formula of 1-Bromo-3-chloro-2,2-dimethoxypropane is ClCH2C(OCH3)2CH2Br . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
1-Bromo-3-chloro-2,2-dimethoxypropane may be used in chemical synthesis . The reaction of 1-Bromo-2,2-dimethoxypropane can be analyzed by a reverse phase (RP) HPLC method with simple conditions .Physical And Chemical Properties Analysis
1-Bromo-3-chloro-2,2-dimethoxypropane is a solid with a melting point of 69-71°C (lit.) . It has a density of 1.465±0.06 g/cm3 (Predicted) .Aplicaciones Científicas De Investigación
Síntesis orgánica
El 1-Bromo-3-cloro-2,2-dimetoxipropano se utiliza principalmente en síntesis orgánica. Sirve como un bloque de construcción versátil para crear estructuras moleculares complejas debido a sus átomos de halógeno reactivos, que pueden ser sustituidos por varios nucleófilos. Este compuesto es particularmente útil en la síntesis de compuestos orgánicos cíclicos y acíclicos, donde puede introducir grupos protectores o enlaces durante los procesos de síntesis de varios pasos .
Investigación farmacéutica
En el ámbito de la investigación farmacéutica, este compuesto se emplea en el desarrollo de nuevos medicamentos. Su capacidad para formar enlaces carbono-carbono y carbono-heteroátomo se explota en la construcción de farmacóforos, que son centrales para la actividad de muchos agentes terapéuticos. Los investigadores utilizan este compuesto para modificar el marco molecular de los candidatos a fármacos, mejorando su eficacia y especificidad .
Ciencia de los materiales
La aplicación del this compound también se extiende a la ciencia de los materiales. Se puede utilizar para sintetizar polímeros y copolímeros con propiedades únicas. Por ejemplo, puede actuar como un agente de entrecruzamiento, contribuyendo a la estabilidad térmica y la resistencia mecánica de los materiales poliméricos .
Química analítica
En química analítica, este compuesto se utiliza como un agente de derivatización. Puede reaccionar con grupos funcionales en muestras analíticas, haciéndolos más volátiles o detectables por varias técnicas analíticas como la cromatografía de gases o la espectrometría de masas. Esto mejora la precisión y la sensibilidad de los métodos analíticos .
Bioquímica
Dentro de la bioquímica, el this compound se utiliza en el estudio de las reacciones catalizadas por enzimas. Puede actuar como un análogo de sustrato para investigar el mecanismo de acción de las enzimas, particularmente aquellas involucradas en los procesos de halogenación y deshalogenación. Esto contribuye a una comprensión más profunda de las vías metabólicas y las funciones enzimáticas .
Aplicaciones industriales
Industrialmente, este compuesto está involucrado en la síntesis de productos químicos finos e intermedios. Su reactividad se aprovecha en la producción de tintes, fragancias y otros productos químicos especiales. También se utiliza en la fabricación de productos químicos agrícolas, donde puede ser un precursor de herbicidas y pesticidas .
Química ambiental
En química ambiental, los investigadores utilizan el this compound para simular el comportamiento de organohaluros más peligrosos en el medio ambiente. Esto ayuda a estudiar las vías de degradación y la persistencia de estos compuestos en varias matrices ambientales, ayudando en las estrategias de control de la contaminación .
Educación química
Por último, en educación química, este compuesto se utiliza en laboratorios de enseñanza para demostrar diversas reacciones orgánicas y técnicas de síntesis. Proporciona a los estudiantes una experiencia práctica en el manejo de reactivos y la comprensión de los principios de la síntesis orgánica .
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is flammable and causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
1-Bromo-3-chloro-2,2-dimethoxypropane is primarily used in chemical synthesis
Mode of Action
The mode of action of 1-Bromo-3-chloro-2,2-dimethoxypropane is largely dependent on the specific chemical reaction it is being used in. As a reagent, it can participate in various types of reactions, with its mode of action being determined by the nature of these reactions .
Pharmacokinetics
Given its use in chemical synthesis, it is likely that these properties would vary significantly depending on the specific context and conditions of its use .
Result of Action
The molecular and cellular effects of 1-Bromo-3-chloro-2,2-dimethoxypropane are largely dependent on the specific chemical reactions it is involved in. As a reagent, its effects are determined by the products of these reactions .
Action Environment
The action, efficacy, and stability of 1-Bromo-3-chloro-2,2-dimethoxypropane can be influenced by various environmental factors. These can include the presence of other chemicals, temperature, pH, and other conditions specific to the reaction it is being used in .
Propiedades
IUPAC Name |
1-bromo-3-chloro-2,2-dimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrClO2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGJNRCQZRSHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCl)(CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315939 | |
| Record name | 1-Bromo-3-chloro-2,2-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22089-54-9 | |
| Record name | 22089-54-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-3-chloro-2,2-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3-chloro-2,2-dimethoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



